molecular formula C13H24N2O2 B2631787 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester CAS No. 1438241-13-4

8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester

Cat. No.: B2631787
CAS No.: 1438241-13-4
M. Wt: 240.347
InChI Key: RQTIYTAPVHXXDQ-UHFFFAOYSA-N
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Description

8-Azabicyclo[321]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester is an intriguing compound with a complex structure that lends itself to various scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound can be achieved through multiple synthetic routes. A common approach involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction usually entails the following steps:

  • Formation of an intermediate: : A precursor with appropriate functional groups is subjected to cyclization, often facilitated by an acid catalyst like sulfuric acid.

  • Substitution reactions: : Subsequent substitution reactions introduce the aminomethyl group.

  • Esterification: : The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

For industrial production, the scale of synthesis demands optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated processes can be utilized to streamline production, minimize waste, and enhance safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under specific conditions, oxidation can lead to the formation of N-oxides, enhancing the compound's reactivity.

  • Reduction: : The compound can be reduced using agents like lithium aluminum hydride, targeting the ester and aminomethyl groups.

  • Substitution: : Halogenation and other nucleophilic substitutions can be performed, enabling further functionalization.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halogens (chlorine, bromine), amines.

Major Products Formed

Depending on the reaction conditions, the major products can include:

  • N-oxides from oxidation.

  • Reduced amines and alcohols from reduction.

  • Halogenated derivatives from substitution.

Scientific Research Applications

This compound has a wide range of applications across several fields:

  • Chemistry: : It is utilized as a precursor for synthesizing more complex molecules.

  • Biology: : Its structure makes it a candidate for studying enzyme interactions and binding affinity.

  • Medicine: : Potential therapeutic applications include acting as a scaffold for drug development targeting neurological pathways.

  • Industry: : Used in the synthesis of performance materials and fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with biological targets. The aminomethyl group can engage in hydrogen bonding with enzymes or receptors, while the ester group increases its lipophilicity, enhancing membrane permeability. Pathways involved often include those regulating neurotransmission and cellular signaling.

Comparison with Similar Compounds

Compared to its analogs, such as:

  • 8-Azabicyclo[3.2.1]octane derivatives without ester groups: : The presence of the tert-butyl ester imparts distinct pharmacokinetic properties.

  • Compounds with different ester groups: : Variations in ester groups (e.g., methyl, ethyl) significantly alter solubility and reactivity.

Its uniqueness lies in the specific arrangement of functional groups, which combine to offer a balance of stability and reactivity, making it exceptionally versatile for various applications.

This article provides a detailed overview while steering clear of oversimplified abbreviations or acronyms

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-9(8-14)11(15)7-6-10/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTIYTAPVHXXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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